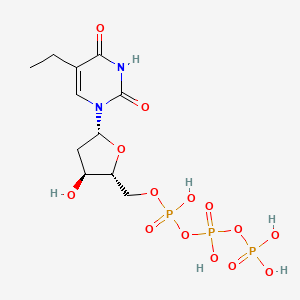

5-Ethyl-2'-deoxyuridine triphosphate

描述

Contextualization within Nucleoside Analog Research Paradigms

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides. Since the 1950s, these molecules, particularly those with modified bases such as purines and pyrimidines, have been a cornerstone of antiviral and antitumor therapies. acs.org Their therapeutic efficacy often stems from their ability to be metabolized by cellular or viral enzymes into their triphosphate forms, which can then interfere with DNA or RNA synthesis.

The research paradigm for nucleoside analogs involves several key aspects:

Synthesis: Developing chemical or enzymatic methods to produce these modified molecules. acs.org

Enzymatic Incorporation: Studying how DNA and RNA polymerases recognize and incorporate these analogs into nucleic acid chains. acs.orgnih.gov

Functional Consequences: Investigating the effects of their incorporation on the structure, function, and subsequent processing of the modified nucleic acids.

5-Ethyl-2'-deoxyuridine triphosphate fits squarely within this paradigm. It is a derivative of 2'-deoxyuridine (B118206), a natural precursor of thymidine (B127349), with an ethyl group at the 5th position of the uracil (B121893) base. This modification allows it to be recognized and utilized by various DNA polymerases, making it a subject of interest for probing DNA replication and repair mechanisms. nih.gov The study of such analogs, including those with modifications at the C5 position of pyrimidines, has provided invaluable insights into the active sites of polymerases and the structural requirements for substrate binding and catalysis. nih.gov

Historical Trajectory of Initial Biological Observations Pertaining to 5-Ethyl-2'-deoxyuridine Activity

The initial interest in 5-Ethyl-2'-deoxyuridine (EdU), the nucleoside precursor to 5-Et-dUTP, arose from observations of its biological activities. Early studies in the 1970s provided evidence of its incorporation into the DNA of human lymphocytes in culture. nih.gov This incorporation was particularly noted under conditions where the normal thymidine synthesis pathway was blocked, highlighting its potential as a substitute for thymidine. nih.gov

Subsequent research explored its potential as an antiviral and antineoplastic agent. The carbocyclic analogue of 5-ethyl-2'-deoxyuridine demonstrated inhibitory effects on the replication of herpes simplex viruses. nih.gov In the context of cancer research, in vitro studies revealed that 5-Ethyl-2'-deoxyuridine exhibited cytotoxic activity against Ehrlich ascites tumour cells. nih.gov This cytotoxicity was attributed to the phosphorylation of the nucleoside to its nucleotide forms, which then inhibited key enzymes involved in DNA synthesis, namely thymidylate synthetase and DNA polymerase. nih.gov However, this cytotoxic effect was not observed in in vivo models, a phenomenon explained by the rapid catabolism of 5-Ethyl-2'-deoxyuridine and the resulting increase in thymidine levels, which in turn counteracted the antitumor effect. nih.gov

Fundamental Role as a Modified Deoxyuridine Triphosphate Analog in Biochemical Investigations

The triphosphate form, this compound, is the active molecule in many biochemical assays. Its fundamental role lies in its ability to act as a substrate for DNA polymerases, allowing for the enzymatic synthesis of modified DNA. This has proven useful in a variety of applications in bioanalysis and chemical biology. acs.org

The incorporation of modified nucleotides like 5-Et-dUTP into DNA can be used for several investigative purposes:

Probing DNA Polymerase Activity: The efficiency of incorporation of 5-Et-dUTP by different DNA polymerases provides information about the enzyme's substrate specificity and active site architecture. For instance, studies have shown that analogs like (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) can substitute for the natural dTTP in reactions catalyzed by E. coli DNA polymerase I Klenow fragment. nih.gov

DNA Labeling and Detection: While other analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are more commonly used for labeling due to the subsequent "click chemistry" compatibility, the principle of enzymatic incorporation is the same. jenabioscience.comwikipedia.orgjenabioscience.com The incorporation of a modified nucleotide allows for the tracking and analysis of newly synthesized DNA.

Modulating DNA-Protein Interactions: The presence of a modified base in the DNA duplex can alter its interaction with DNA-binding proteins, providing a tool to study these crucial biological recognitions. acs.org

The ability of DNA polymerases to incorporate 5-Et-dUTP and other analogs underscores the flexibility of these enzymes and provides a powerful method for generating modified nucleic acids for a wide range of research applications.

Detailed Research Findings on Modified dUTP Analogs

The following tables summarize key findings related to the enzymatic incorporation and effects of modified deoxyuridine triphosphate analogs, providing context for the utility of compounds like this compound.

| Analog | DNA Polymerase(s) | Key Finding | Reference |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) | E. coli DNA polymerase I Klenow fragment | Could substitute for dTTP, with incorporation into calf thymus DNA being around 80% of that of dTMP after 30 minutes. | nih.govnih.gov |

| 3'-azido- and 3'-amino-2',3'-dideoxy-(E)-5-(2-bromovinyl)-uridine 5'-triphosphates | E. coli DNA polymerase I, rat liver DNA polymerase beta, AMV reverse transcriptase | Effectively terminated DNA synthesis. | nih.gov |

| 3'-amino-2',3'-dideoxy-(E)-5-(2-bromovinyl)-uridine 5'-triphosphate | Calf thymus DNA polymerase alpha | Was incorporated, leading to chain termination. | nih.gov |

| 4′-thio-5-ethyl-2′-deoxyuridine 5′-triphosphate (TEDUTP) | Human placental DNA polymerase α, calf thymus terminal deoxynucleotidyl transferase, HIV and AMV reverse transcriptases | Acted as a good substrate for these enzymes. | researchgate.net |

属性

CAS 编号 |

64406-41-3 |

|---|---|

分子式 |

C11H19N2O14P3 |

分子量 |

496.19 g/mol |

IUPAC 名称 |

[[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H19N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9,14H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

InChI 键 |

WMWWAWYTDBWQMU-DJLDLDEBSA-N |

SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

手性 SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

规范 SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

其他CAS编号 |

64406-41-3 |

同义词 |

5-ETDUTP 5-ethyl-2'-deoxyuridine triphosphate |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Ethyl 2 Deoxyuridine and Its Triphosphate

Chemical Synthetic Pathways for 5-Ethyl-2'-deoxyuridine

The synthesis of 5-Ethyl-2'-deoxyuridine (EdU) can be achieved through various chemical routes. These pathways typically involve either the direct modification of a pre-existing nucleoside scaffold or the synthesis of the modified pyrimidine (B1678525) base followed by a glycosylation reaction.

Precursor Synthesis Approaches

A common strategy for the synthesis of 5-Ethyl-2'-deoxyuridine involves the use of 2'-deoxyuridine (B118206) as a starting material. The introduction of the ethyl group at the C-5 position of the pyrimidine ring is a key step. One effective method is through a palladium-catalyzed cross-coupling reaction. For instance, 5-iodo-2'-deoxyuridine can be reacted with an organotin reagent, such as tetraethyltin, in the presence of a palladium catalyst to yield 5-Ethyl-2'-deoxyuridine.

Another approach involves the synthesis of the 5-ethyluracil (B24673) base first, which is then coupled with a protected deoxyribose sugar. The synthesis of 5-ethyluracil can be accomplished by the condensation of ethylmalonic acid with urea. This method allows for the large-scale production of the pyrimidine base, which can then be used in glycosylation reactions.

A summary of precursor synthesis approaches is provided in the table below.

| Precursor | Reagents and Conditions | Product | Reference |

| 2'-Deoxyuridine | 1. Iodination (Iodine, Nitric Acid) 2. Ethylation (Tetraethyltin, Pd(PPh₃)₄, Toluene, reflux) | 5-Ethyl-2'-deoxyuridine | 1 |

| Ethylmalonic Acid | Urea, Polyphosphoric acid, heat | 5-Ethyluracil | 2 |

Glycosylation Reactions for Nucleoside Formation

Once the 5-ethyluracil base is synthesized, it can be coupled with a protected deoxyribose derivative to form the nucleoside. A widely used method for this transformation is the Vorbrüggen glycosylation. In this reaction, a silylated 5-ethyluracil is reacted with a 1-chloro- or 1-bromo-2-deoxy-3,5-di-O-protected-ribofuranose in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The protective groups on the sugar moiety, typically acyl or silyl (B83357) groups, are then removed under basic or acidic conditions to afford 5-Ethyl-2'-deoxyuridine.

The table below outlines a typical glycosylation reaction.

| Pyrimidine Base | Sugar Derivative | Catalyst/Conditions | Product | Reference |

| Silylated 5-Ethyluracil | 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose | SnCl₄, Dichloroethane, room temperature | 3',5'-Di-O-p-toluoyl-5-ethyl-2'-deoxyuridine | 3 |

Phosphorylation Protocols to Yield 5-Ethyl-2'-deoxyuridine 5'-Triphosphate

The conversion of 5-Ethyl-2'-deoxyuridine to its biologically active 5'-triphosphate form is a critical step. The most common and efficient method for this transformation is the one-pot, three-step Ludwig-Eckstein synthesis.4, organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSpUMIxLfoHti3_TT1-ZOopRzOkdUrS0s1ekFGj1gwc9pzeJX-gy5kxhctYsdfHyuGOdqqvpYNURyibb552bspuysBvqVn_P9EOsu-6JuVfuBSL6fGZfO1UYBFPleCfxzJOj0Q0KkLKpNz098FonzbNMVcK-KXPtEm9vzV18kgyY-ngyi9) This procedure involves the initial reaction of the nucleoside with salicyl chlorophosphite to form a 5'-phosphite intermediate. This intermediate is then oxidized, typically with iodine, and subsequently reacted with pyrophosphate to yield the desired 5'-triphosphate. The reaction is generally carried out in pyridine (B92270) or a similar aprotic solvent.

An alternative method involves a step-wise enzymatic phosphorylation, though this is less common for chemical synthesis. A chemical synthesis protocol is summarized below.

Design and Synthesis of Structural Analogs

To explore structure-activity relationships and develop new therapeutic agents, various structural analogs of 5-Ethyl-2'-deoxyuridine have been designed and synthesized. These modifications typically target either the pyrimidine base or the deoxyribose sugar moiety.

Modifications on the Pyrimidine Base (e.g., Halogenation, Ethynyl (B1212043) Groups at C-5)

Modifications at the C-5 position of the pyrimidine ring can significantly impact the biological activity of the nucleoside.

Halogenation: The introduction of a halogen atom at the C-5 position can be achieved by treating 5-ethyl-2'-deoxyuridine with a halogenating agent. For instance, reaction with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an acid catalyst can yield the corresponding 5-halo-5-ethyl-2'-deoxyuridine derivatives. However, a more common route is to start from a halogenated precursor. For example, 5-chloro-2'-deoxyuridine (B16210) can be synthesized and then potentially be a precursor for further modifications.6

Ethynyl Groups: The introduction of an ethynyl group at the C-5 position is often accomplished via a Sonogashira coupling reaction.7 This involves the reaction of a 5-halo-2'-deoxyuridine derivative, such as 5-iodo-2'-deoxyuridine, with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. To synthesize a 5-ethynyl-5-ethyl analog, one would need to start with a precursor that allows for the sequential introduction of both groups, which can be synthetically challenging. A more direct approach is the coupling of 5-iodo-2'-deoxyuridine with an ethyl-containing alkyne.8

The following table provides examples of C-5 modifications.

| Starting Material | Modification | Reagents and Conditions | Product | Reference |

| 2'-Deoxyuridine | Chlorination | N-Chlorosuccinimide, Acetic Acid | 5-Chloro-2'-deoxyuridine | 6 |

| 5-Iodo-2'-deoxyuridine | Ethynylation | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 5-Ethynyl-2'-deoxyuridine (B1671113) | 8 |

Modifications on the Deoxyribose Sugar Moiety (e.g., 4'-Thio Analogs, Carbocyclic Analogs)

Modifications to the deoxyribose sugar can alter the conformational properties and metabolic stability of the nucleoside.

4'-Thio Analogs: The synthesis of 4'-thio-5-ethyl-2'-deoxyuridine involves the replacement of the furanose ring oxygen with a sulfur atom. This is typically achieved by synthesizing a 4-thio-deoxyribose sugar derivative, which is then glycosylated with 5-ethyluracil. The synthesis of the 4'-thiosugar often starts from a readily available sugar and involves multiple steps to introduce the sulfur atom at the 4'-position.

Carbocyclic Analogs: In carbocyclic analogs, the furanose ring oxygen is replaced by a methylene (B1212753) group, resulting in a cyclopentane (B165970) ring. The synthesis of the carbocyclic analog of 5-ethyl-2'-deoxyuridine has been reported and involves the construction of a suitably functionalized cyclopentylamine, which is then coupled to the 5-ethyluracil base. One synthetic route involves the reaction of a carbocyclic 5-(bromomethyl)-2'-deoxyuridine analog with lithium dimethylcuprate.9

A summary of sugar moiety modifications is presented below.

| Modification | Synthetic Strategy | Key Intermediates | Product | Reference |

| 4'-Thio | Synthesis of 4'-thiosugar followed by glycosylation | 1-O-acetyl-2-deoxy-4-thio-3,5-di-O-benzoyl-D-ribofuranose | 4'-Thio-5-ethyl-2'-deoxyuridine | 8 |

| Carbocyclic | Synthesis of a carbocyclic amine followed by coupling with the base | (±)-cis-4-(Amino)-2-cyclopentene-1-methanol | Carbocyclic 5-Ethyl-2'-deoxyuridine | 9 |

Prodrug Design for Mechanistic Cellular Uptake Studies

Prodrug strategies for 5-Ethyl-2'-deoxyuridine (EDU) are primarily designed to enhance its pharmacokinetic properties and cellular uptake, with a key focus on the mechanisms of biotransformation that release the active parent drug within the target cells or tissues. Research has explored modifications at the sugar moiety and the pyrimidine ring to create prodrugs that are sequentially metabolized back to EDU.

One prominent strategy involves the creation of lipophilic ester prodrugs. By attaching ester groups to the hydroxyl positions of the deoxyribose sugar, the molecule's polarity is reduced, theoretically facilitating its passage across cellular membranes. A study involving a double prodrug, (+)-trans-(5R,6R)-5-bromo-5-ethyl-6-ethoxy-5,6-dihydro-5′-O-valeryl-2′-deoxyuridine, demonstrated rapid hydrolysis in vitro by porcine liver esterase, with over 95% conversion to 5-ethyl-2'-deoxyuridine within 8 minutes. researchgate.net This indicates that esterases are a primary mechanism for the initial biotransformation step of such prodrugs.

In vivo studies in mice further illuminate the biotransformation pathways. Following intravenous administration of this double prodrug, it provided a sustained high concentration of EDU in the blood. researchgate.net The metabolic cascade involves the initial cleavage of the ester group, followed by the elimination of the substituents at the 5 and 6 positions of the pyrimidine ring to regenerate the parent nucleoside, EDU. researchgate.netresearchgate.net

Another approach is the synthesis of 5,6-dihydro prodrugs. researchgate.net These compounds are designed to be stable in the bloodstream but are converted to the parent drug, EDU, upon reaching the target site. The biotransformation of a single 5,6-dihydro prodrug was shown to be rapid, with the prodrug cleared from the blood in under 10 minutes, leading to higher blood concentrations of the metabolite EDU than when EDU itself was administered. researchgate.net This suggests an efficient conversion process that leverages the local cellular environment.

Metabolic analysis has identified key secondary metabolites resulting from the biotransformation of EDU and its prodrugs. Following the release of EDU, it can undergo further metabolism, including the cleavage of the glycosidic bond to form 5-ethyluracil. researchgate.netoup.com Additionally, 5-(1-hydroxyethyl)-uracil has been identified as another secondary metabolite, indicating further enzymatic modification of the 5-ethyl group. researchgate.net

Table 1: Biotransformation of 5-Ethyl-2'-deoxyuridine Prodrugs

| Prodrug Type | Biotransformation Mechanism | Key Metabolites Detected in vivo | Research Finding |

|---|---|---|---|

| Single 5,6-dihydro Prodrug | Rapid in vivo clearance and conversion | 5-Ethyl-2'-deoxyuridine (EDU), 5-Ethyluracil, 5-(1-hydroxyethyl)-uracil | Resulted in a higher Area Under the Curve (AUC) for EDU compared to direct EDU administration. researchgate.net |

| Double Ester/5,6-dihydro Prodrug | Enzymatic hydrolysis (esterase) followed by elimination | 5′-O-Valeryl-5-ethyl-2′-deoxyuridine, EDU, 5-Ethyluracil, 5-(1-hydroxyethyl)-uracil | Provided sustained high blood concentrations of EDU. researchgate.net |

Radiochemical Labeling Techniques for Metabolic Tracing Research

Radiolabeling is an indispensable tool for studying the metabolic fate, distribution, and pharmacokinetics of nucleoside analogs like 5-Ethyl-2'-deoxyuridine. The incorporation of a radioactive isotope allows for highly sensitive tracking of the compound and its metabolites in biological systems.

A common and effective method for radiolabeling pyrimidine nucleosides is the introduction of Carbon-14 (¹⁴C) into the pyrimidine ring. Specifically, [4-¹⁴C]-labeled 5-ethyl-2'-deoxyuridine and its prodrugs have been synthesized to conduct metabolic tracing studies. researchgate.netoup.com The synthesis of [4-¹⁴C]EDU allows for the quantitative analysis of the drug and its metabolites in various tissues and fluids, providing critical data on its absorption, distribution, metabolism, and excretion (ADME).

For instance, studies using [4-¹⁴C]-labeled (+)-trans-(5R, 6R)-5-bromo-5-ethyl-6-ethoxy-5, 6-dihydro-2′-deoxyuridine (BEEDU) were conducted in mice to investigate its distribution in the lungs and other tissues. oup.com Following intravenous injection, the distribution of radioactivity was measured in blood, liver, and lung samples. These experiments revealed that the radioactivity levels in the lungs after injection of the ¹⁴C-labeled prodrug were substantially higher than in blood samples, indicating tissue-specific accumulation. oup.com The specific activity of the synthesized radiolabeled compound is a critical parameter; a reported synthesis of a related [4-¹⁴C] derivative yielded a product with a specific activity of 2.0 GBq/mmol. researchgate.net

Such radiotracer studies are crucial for understanding how prodrug strategies affect tissue targeting. The differential distribution of radioactivity from [4-¹⁴C]EDU versus its [4-¹⁴C]-labeled prodrugs provides direct evidence of altered pharmacokinetics and the potential for targeted delivery to specific organs, such as the lung. oup.com

While not strictly a radiolabeling technique, it is worth noting the development of related nucleoside analogs designed for non-radioactive detection methods. For example, 5-ethynyl-2'-deoxyuridine (EdU) incorporates an alkyne group that can be detected with high sensitivity via a copper(I)-catalyzed "click" reaction with a fluorescent azide (B81097). nih.govthermofisher.com This method offers an alternative to radiolabeling for tracking DNA synthesis, though ¹⁴C-labeling remains a gold standard for quantitative whole-body ADME studies due to its ability to trace the entire molecular scaffold.

Table 2: Radiochemical Labeling of 5-Ethyl-2'-deoxyuridine for Research

| Isotope | Labeling Position | Application | Key Findings from Tracing Studies |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Position 4 of the pyrimidine ring | In vivo metabolic tracing and pharmacokinetic studies in mice. oup.com | Demonstrated tissue-specific accumulation, with higher concentrations of radioactivity in lung tissue compared to blood after administration of a labeled prodrug. oup.com |

| Carbon-14 (¹⁴C) | Position 4 of the pyrimidine ring | Synthesis of radiolabeled precursors for prodrug development. researchgate.net | Achieved a specific activity of 2.0 GBq/mmol for a [4-¹⁴C]2′-deoxyuridine derivative. researchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 5-Ethyl-2'-deoxyuridine | EDU |

| 5-Ethyl-2'-deoxyuridine triphosphate | EdUTP |

| (+)-trans-(5R,6R)-5-bromo-5-ethyl-6-ethoxy-5,6-dihydro-5′-O-valeryl-2′-deoxyuridine | - |

| 5-Ethyluracil | EU |

| 5-(1-hydroxyethyl)-uracil | - |

| (+)-trans-(5R, 6R)-5-bromo-5-ethyl-6-ethoxy-5, 6-dihydro-2′-deoxyuridine | BEEDU |

| 5-ethynyl-2'-deoxyuridine | EdU |

Enzymatic Metabolism and Intracellular Processing of 5 Ethyl 2 Deoxyuridine Triphosphate

Substrate Recognition and Phosphorylation by Kinases

The initial and rate-limiting step in the activation of EdU is its conversion to 5-Ethyl-2'-deoxyuridine monophosphate (EdU-MP). This phosphorylation is catalyzed by thymidine (B127349) kinases.

Herpes Simplex Virus thymidine kinase (HSV-TK) exhibits a broad substrate specificity, which allows it to efficiently phosphorylate a variety of nucleoside analogs, including EdU. nih.govnih.gov This promiscuity is a key factor in the selective antiviral activity of compounds like EdU. HSV-1 thymidine kinase catalyzes the addition of the initial phosphate (B84403) group to EdU, "priming" it for subsequent phosphorylations to its active triphosphate form. nih.gov This preferential phosphorylation by the viral enzyme is a cornerstone of EdU's selective action against HSV. nih.gov The 4'-thio analog of EdU, 4'-Thio-5-ethyl-2'-deoxyuridine (TEDU), is also a substrate for herpesvirus-encoded thymidine kinases but not for cellular kinases. researchgate.net

In contrast to the efficient phosphorylation by viral TK, cellular thymidine kinases have a much lower affinity for EdU. researchgate.net This difference in substrate preference is a major reason for the low toxicity of EdU in uninfected cells. While cellular deoxycytidine kinase can phosphorylate some nucleoside analogs, its role in the activation of EdU appears to be minimal, especially in short-term exposures. nih.gov

The disparity in phosphorylation efficiency between viral and cellular kinases leads to a significant accumulation of phosphorylated EdU derivatives primarily in virus-infected cells. nih.gov Studies have shown that at antivirally active concentrations, EdU is phosphorylated to a much greater extent in HSV-infected cells compared to uninfected cells. nih.gov This selective phosphorylation is a critical factor contributing to the compound's antiviral selectivity. nih.gov

Sequential Phosphorylation by Cellular Nucleoside Kinases to the Triphosphate Form

Following the initial phosphorylation by viral TK to EdU-MP, cellular nucleoside monophosphate (NMP) and nucleoside diphosphate (B83284) (NDP) kinases are responsible for the subsequent phosphorylations to 5-Ethyl-2'-deoxyuridine diphosphate (EdU-DP) and finally to the active 5-Ethyl-2'-deoxyuridine triphosphate (EdU-TP). nih.govresearchgate.netrsc.orgresearchgate.net This two-step process is generally efficient within the cell, ensuring that once the monophosphate is formed, it is readily converted to the triphosphate form.

Interactions with Endogenous Deoxynucleotide Triphosphate Pools

Once formed, EdU-TP enters the cellular deoxynucleotide triphosphate (dNTP) pool and competes with the natural substrates for DNA synthesis.

EdU-TP acts as a competitive inhibitor of deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases. nih.gov The structural similarity between EdU-TP and dTTP allows the viral DNA polymerase to recognize and incorporate the analog into the growing viral DNA chain. This incorporation disrupts the normal process of DNA replication and is a key mechanism of its antiviral effect. nih.gov

Data Tables

Table 1: Kinase Specificity for 5-Ethyl-2'-deoxyuridine (EdU)

| Kinase Type | Substrate Affinity for EdU | Consequence |

| Herpes Simplex Virus Thymidine Kinase (HSV-TK) | High | Efficient phosphorylation in infected cells |

| Cellular Thymidine Kinase | Low | Minimal phosphorylation in uninfected cells |

| Cellular Deoxycytidine Kinase | Minimal | Negligible contribution to EdU activation |

Table 2: Phosphorylation States of 5-Ethyl-2'-deoxyuridine

| Compound Name | Abbreviation | Phosphorylation Step |

| 5-Ethyl-2'-deoxyuridine | EdU | Initial Substrate |

| 5-Ethyl-2'-deoxyuridine monophosphate | EdU-MP | First Phosphorylation |

| 5-Ethyl-2'-deoxyuridine diphosphate | EdU-DP | Second Phosphorylation |

| This compound | EdU-TP | Final Active Form |

Influence on Deoxycytidine Triphosphate (dCTP) Biosynthesis Pathways

Research into the antiproliferative effects of 5-ethyl-2'-deoxyuridine (EDU) and its 5'-ester prodrugs in murine leukemia L1210 cells has indicated a significant interaction with the biosynthesis of deoxycytidine triphosphate (dCTP). nih.gov Studies suggest that the cytotoxic activity of EDU is not a result of its incorporation into DNA, as no such incorporation was detected under conditions where thymidine was readily integrated. nih.gov Instead, the mechanism appears to be an interference with the de novo synthesis of dCTP. nih.gov

The primary target of this interference is thought to be the enzyme ribonucleotide reductase at the cytidine (B196190) diphosphate (CDP) reduction step. nih.gov By inhibiting this crucial step, EDU effectively curtails the supply of dCTP, a vital precursor for DNA synthesis. This disruption of the deoxynucleotide pool balance can lead to an arrest of DNA replication and inhibition of cell proliferation. nih.gov The antiproliferative action of EDU and its esters was shown to be dependent on the thymidine kinase activity within the cells, which is responsible for the initial phosphorylation of EDU, a necessary step for its ultimate conversion to the active triphosphate form that can interfere with nucleotide metabolism. nih.gov

The table below summarizes the findings regarding the interaction of 5-Ethyl-2'-deoxyuridine with dCTP biosynthesis.

| Feature | Research Finding | Implication |

| Primary Target | Likely CDP ribonucleotide reductase nih.gov | Inhibition of the conversion of CDP to dCDP, a key step in dCTP synthesis. |

| Effect on dCTP | Interference with biosynthesis nih.gov | Reduction of the intracellular pool of dCTP available for DNA synthesis. |

| Cellular Consequence | Antiproliferative effects nih.gov | Inhibition of cell growth and division due to lack of essential DNA precursors. |

| DNA Incorporation | Not demonstrated in L1210 cells nih.gov | The mechanism of action is metabolic interference, not structural integration into DNA. |

Cellular Catabolism and Enzymatic Degradation Pathways

The cellular breakdown of 5-ethyl-2'-deoxyuridine and its phosphorylated forms is a critical factor in determining its biological half-life and activity. Once administered, prodrug forms are processed, and the resulting nucleoside analog is subject to catabolic enzymes that can inactivate it. A key metabolite identified after the administration of EDU prodrugs is 5-ethyluracil (B24673) (EU), indicating that a primary degradation pathway involves the cleavage of the glycosidic bond linking the ethyl-substituted pyrimidine (B1678525) base to the deoxyribose sugar. researchgate.net

Role of Pyrimidine Nucleoside Phosphorylases in Compound Inactivation

The enzymatic cleavage of the N-glycosidic bond in pyrimidine nucleosides is primarily catalyzed by pyrimidine nucleoside phosphorylases (Py-NPs). ebi.ac.uk These enzymes facilitate the phosphorolytic cleavage of nucleosides like 5-ethyl-2'-deoxyuridine into their respective pyrimidine base (5-ethyluracil) and deoxyribose-1-phosphate. researchgate.netnih.gov This reaction is a critical inactivation step, as it converts the nucleoside into components that cannot be further phosphorylated to the active triphosphate form.

Mammalian cells contain different types of pyrimidine nucleoside phosphorylases with varying substrate specificities. nih.gov For instance, some phosphorylases, termed thymidine phosphorylases, specifically cleave deoxynucleosides, while others, known as uridine-deoxyuridine phosphorylases, can process both uridine (B1682114) and deoxynucleosides. nih.gov The inactivation of nucleoside analogs like 5-fluoro-2'-deoxyuridine (B1346552) (a compound structurally similar to EDU) has been shown to be carried out by these enzymes in various cell types. nih.govnih.gov The probable mechanism involves the binding of the nucleoside to the enzyme, followed by a proton transfer and the cleavage of the glycosidic bond, which is stabilized by charged amino acid residues in the enzyme's active site. ebi.ac.uk

The table below outlines the key enzymes in the catabolism of pyrimidine nucleosides.

| Enzyme | Function | Role in Inactivation |

| Thymidine Phosphorylase | Cleaves deoxynucleosides (e.g., thymidine, deoxyuridine) nih.gov | Likely cleaves 5-Ethyl-2'-deoxyuridine to 5-ethyluracil and deoxyribose-1-phosphate. researchgate.net |

| Uridine-Deoxyuridine Phosphorylase | Cleaves both uridine and deoxynucleosides nih.gov | Provides an alternative pathway for the inactivation of 5-Ethyl-2'-deoxyuridine. |

Mechanistic Studies of Prodrug Biotransformation within Cellular Contexts

For 5-ethyl-2'-deoxyuridine to exert its metabolic influence, it must first be present inside the cell in its nucleoside form and then be converted into its active triphosphate state. This process often begins with the administration of a prodrug, such as a 5'-O-acyl derivative of EDU, designed to enhance bioavailability. researchgate.netnih.gov

The biotransformation cascade involves several key enzymatic steps:

Prodrug Hydrolysis: Ester-based prodrugs of EDU are readily hydrolyzed by cellular esterases, such as porcine liver esterase, to release the parent nucleoside, 5-ethyl-2'-deoxyuridine (EDU). nih.govresearchgate.net This initial step is typically rapid. researchgate.net

Phosphorylation Cascade: Once inside the cell, EDU undergoes sequential phosphorylation to become 5-ethyl-2'-deoxyuridine monophosphate (EDUMP), diphosphate (EDUDP), and finally the active triphosphate (EDUTP). This phosphorylation is catalyzed by a series of cellular kinases. mdpi.com

Monophosphorylation: The first and rate-limiting step is catalyzed by nucleoside kinases, specifically thymidine kinase, which phosphorylates EDU to EDUMP. nih.govmdpi.com

Diphosphorylation: Nucleoside monophosphate kinases then convert EDUMP to EDUDP.

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs), which exhibit broad substrate specificity, catalyze the formation of this compound (EDUTP) from EDUDP, typically using ATP as the phosphate donor. mdpi.com

This intracellular processing is essential, as the triphosphate form is the molecule that interacts with cellular targets like ribonucleotide reductase. nih.gov The dependence of the compound's antiproliferative action on thymidine kinase activity underscores the necessity of this biotransformation pathway. nih.gov

Molecular Mechanisms of Action in Biological Systems

The biological activity of 5-Ethyl-2'-deoxyuridine triphosphate (EtdUTP) is rooted in its ability to interact with the cellular and viral machinery responsible for DNA synthesis. The parent nucleoside, 5-Ethyl-2'-deoxyuridine (EDU), must first be phosphorylated to its triphosphate form to become active nih.gov. Once formed, EtdUTP engages with DNA polymerases in a multifaceted manner.

Interactions with DNA Polymerases and Nucleic Acid Synthesis Machinery

EtdUTP exhibits inhibitory effects on various DNA polymerases, with a pronounced selectivity for viral enzymes over their cellular counterparts. This selective inhibition is a cornerstone of the antiviral properties associated with its parent compound.

The triphosphate form of EDU is an established inhibitor of viral DNA polymerases. Studies have demonstrated that nucleotides derived from EDU inhibit the DNA polymerase of certain viruses nih.gov. Specifically, EtdUTP acts as a competitive inhibitor of the reverse transcriptase of human immunodeficiency virus type 1 (HIV-1) nih.gov. The compound preferentially inhibits the viral polymerase when compared to cellular DNA polymerase alpha nih.gov. This selective action against viral enzymes like herpesvirus-encoded DNA polymerases and reverse transcriptases is critical to its mechanism, as it disrupts viral replication with less impact on the host cell's machinery nih.govnih.govnih.gov. The inhibition is competitive with respect to the natural nucleotide, deoxythymidine triphosphate (dTTP) nih.gov.

The antiviral activity of EtdUTP stems from a combination of competitive inhibition and its function as an alternative substrate. As a competitive inhibitor, EtdUTP vies with the natural substrate, dTTP, for the active site of the DNA polymerase nih.gov. This competition slows down the rate of viral DNA synthesis.

A study on several 5-substituted 2'-deoxyuridine (B118206) analogs provided a comparative look at their inhibitory effects on HIV-1 reverse transcriptase. The binding affinities, reflected by their inhibition constants (Ki), determine the potency of the competitive inhibition. A lower Ki value indicates a higher binding affinity.

| Compound | Relative Binding Affinity |

|---|---|

| nPrearaUTP | Highest |

| nPrdUTP | ↓ |

| EtdUTP (this compound) | ↓ |

| nPredUTP | ↓ |

| HMdUTP | ↓ |

| CEdUTP | Lowest |

Data sourced from a study on purified recombinant reverse transcriptase of HIV-1, where triphosphates were competitive inhibitors with dTTP. nih.gov

Consequences of Incorporation into Nucleic Acids

The incorporation of EtdUTP into DNA strands, particularly viral DNA, has profound consequences for the integrity and function of the nucleic acid.

Preferential Incorporation into Viral DNA in Infected Cells

A key aspect of the selectivity of 5-Ethyl-2'-deoxyuridine is the preferential incorporation of its triphosphate metabolite into viral DNA within infected cells nih.gov. In cells infected with herpes simplex virus type 1 (HSV-1), it was found that at antivirally active concentrations, EDU was incorporated to a significantly greater extent into viral DNA compared to the host cell's DNA nih.gov. There is a direct correlation between the amount of EDU incorporated into the viral DNA, the inhibition of viral DNA synthesis, and the reduction in virus yield nih.gov. This targeted incorporation is a critical factor that distinguishes its action in infected versus uninfected cells, contributing to its selective antiviral effect nih.gov.

| Parameter | Observation in HSV-1 Infected Cells | Reference |

|---|---|---|

| Phosphorylation of EDU | Much greater than in mock-infected cells | nih.gov |

| Incorporation into DNA | Much greater into viral DNA than cellular DNA | nih.gov |

| Correlation | Incorporation into viral DNA correlates with inhibition of viral DNA synthesis and virus yield | nih.gov |

Alterations to DNA Fidelity and Conformational Changes Induced by Incorporation

The presence of a modified nucleotide like 5-ethyl-deoxyuridine within a DNA sequence can compromise the fidelity of DNA replication and alter its structural properties nih.govnih.gov. While direct studies on the conformational changes induced specifically by 5-Ethyl-2'-deoxyuridine are limited, the effects of similar 5-substituted analogs provide significant insight. For instance, the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a closely related analog, is known to cause considerable genotoxic and cytotoxic stress mdpi.com. EdU incorporation can lead to an increase in sister chromatid exchanges and may induce interstrand cross-links, which are severe forms of DNA damage nih.govmdpi.com. Another analog, 5-formyl-2'-deoxyuridine (B1195723), has been shown to mispair with guanine, indicating that its presence in a template strand can lead to mutations during subsequent rounds of replication nih.gov. It is therefore postulated that the incorporation of 5-Ethyl-2'-deoxyuridine into a DNA strand similarly introduces a lesion that can disrupt normal DNA-protein interactions, potentially affect the local DNA conformation, and decrease the fidelity of DNA replication and repair, ultimately contributing to the inhibition of viral propagation nih.gov.

Induction of DNA Lesions and Activation of Cellular DNA Repair Pathways

While direct evidence detailing the induction of DNA lesions and the subsequent activation of cellular DNA repair pathways specifically by this compound is not extensively documented in current literature, the incorporation of structurally related nucleoside analogs into DNA is known to trigger such responses. For instance, the incorporation of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (EdU) into DNA has been shown to induce DNA damage signaling. This response is characterized by the phosphorylation of key proteins such as ATM, histone H2AX, p53, and Chk2, indicating the activation of DNA damage checkpoints. nih.govnih.govresearchgate.net This activation can lead to cell cycle arrest and, in some cases, apoptosis. nih.govnih.gov The cellular machinery, including the base excision repair (BER) pathway, recognizes the incorporated analog as a lesion, leading to attempts at repair. nih.gov Although these findings pertain to EdU, they suggest a potential, yet unconfirmed, mechanism by which the incorporation of 5-EtdUTP into DNA could similarly be recognized as a form of DNA damage, thereby activating cellular repair mechanisms.

Effects on Nucleic Acid Replication and Viral Propagation at the Cellular Level

The most well-documented effects of 5-EtdUTP are observed in the context of viral infections, particularly with herpes simplex viruses (HSV). The selective antiviral activity of its parent compound, 5-EtdU, is a direct consequence of the molecular actions of 5-EtdUTP at the cellular level.

Direct Inhibition of Viral DNA Synthesis

The primary mechanism of antiviral action for 5-EtdUTP is the direct inhibition of viral DNA synthesis. nih.gov This process is initiated by the preferential phosphorylation of the parent nucleoside, 5-EtdU, to its monophosphate and subsequently to its triphosphate form (5-EtdUTP) by the virus-encoded thymidine kinase (TK). nih.gov This selective phosphorylation is a critical step, as the viral TK is significantly more efficient at phosphorylating 5-EtdU than the host cell's TK. nih.gov

Once formed, 5-EtdUTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). asm.org The incorporation of 5-EtdUTP into the growing viral DNA chain can lead to chain termination or result in a dysfunctional viral genome, thereby halting viral replication. nih.gov

Modulation of Cellular DNA Synthesis and Cell Cycle Progression in Vitro

While the primary target of 5-EtdUTP is viral DNA synthesis, it can also affect cellular DNA synthesis, albeit to a lesser extent. The incorporation of 5-EtdU into cellular DNA has been documented, and this can lead to a modulation of cellular processes. nih.gov

Studies on the related compound, 5-ethynyl-2'-deoxyuridine (EdU), have provided insights into how such analogs can affect the cell cycle. The incorporation of EdU into cellular DNA has been shown to perturb cell cycle progression, often leading to an arrest in the S and G2/M phases. nih.govnih.gov This cell cycle arrest is a consequence of the DNA damage response triggered by the presence of the analog in the DNA. nih.govnih.gov While specific data for 5-EtdUTP is limited, it is plausible that its incorporation into cellular DNA could induce similar effects on cell cycle progression in vitro.

Broader Molecular and Cellular Interactions

Mechanistic Studies on Angiogenesis Pathway Modulation in Vitro

Extensive literature searches did not yield any specific studies investigating the direct effects of this compound on the molecular mechanisms of angiogenesis in vitro. Research on the parent nucleoside, 5-Ethyl-2'-deoxyuridine (EdU), has primarily focused on its role as an antineoplastic agent due to its ability to be phosphorylated and subsequently inhibit thymidylate synthetase and DNA polymerase, key enzymes in DNA synthesis. nih.gov This mechanism suggests a potential for inhibiting cell proliferation, a critical component of angiogenesis. However, direct experimental evidence linking this compound to specific angiogenesis pathways, such as the modulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF) or the signaling cascades they initiate, is currently not available in the reviewed scientific literature.

Mechanistic Research into Mast Cell Degranulation Inhibition in Vitro

Similarly, there is a lack of specific in vitro studies on the mechanistic role of this compound in the inhibition of mast cell degranulation. The process of mast cell degranulation involves a complex signaling cascade, often initiated by the cross-linking of IgE receptors (FcεRI), leading to the release of inflammatory mediators. nih.govnih.govdiva-portal.org While extracellular nucleotides like adenosine (B11128) 5'-triphosphate (ATP) are known to modulate mast cell degranulation through P2 purinergic receptors, there is no published research that specifically examines the interaction of this compound with these or other relevant receptors on mast cells. nih.govnih.gov Therefore, its potential to inhibit or modulate the signaling pathways involved in mast cell degranulation remains uninvestigated.

Biochemical and Structural Characterization of Enzyme Compound Interactions

Kinetic Analysis of Enzyme Inhibition and Substrate Utilization

The triphosphate form of 5-Ethyl-2'-deoxyuridine (EdU) is the active molecule that interacts with DNA polymerases. Its precursor, the nucleoside EdU, must first be phosphorylated to its 5'-monophosphate, a reaction preferentially carried out by viral thymidine (B127349) kinase, and subsequently to the di- and triphosphate forms by cellular enzymes. nih.gov The resulting 5-Ethyl-2'-deoxyuridine triphosphate acts as a competitive inhibitor and an alternative substrate for DNA polymerases. nih.govnih.gov

This compound functions as a competitive inhibitor of viral DNA polymerases. nih.gov The phosphorylation of its parent nucleoside, 5-Ethyl-2'-deoxyuridine, leads to the formation of nucleotides that can inhibit key enzymes in DNA synthesis. nih.gov Studies on Ehrlich ascites tumour cells in vitro demonstrated that phosphorylated derivatives of 5-Ethyl-2'-deoxyuridine inhibit both thymidylate synthetase and DNA polymerase. nih.gov The toxicity observed in these cell cultures was linked to the inhibition of one or both of these enzymes. nih.gov

While specific K_i values for this compound are not always detailed in broader studies, the mechanism is established as competitive inhibition, particularly against viral DNA polymerases. nih.gov This inhibition is a crucial component of its selective antiviral activity.

Table 1: Enzyme Inhibition by 5-Ethyl-2'-deoxyuridine Derivatives

| Enzyme Target | Compound Form | Inhibition Type | Organism/System |

|---|---|---|---|

| DNA Polymerase | Triphosphate | Competitive | Herpes Simplex Virus nih.gov |

| DNA Polymerase | Phosphorylated Nucleotides | Not Specified | Ehrlich Ascites Tumour Cells nih.gov |

This table summarizes the known inhibitory actions of this compound and its phosphorylated precursors.

Beyond inhibition, this compound also serves as a substrate for DNA polymerases, where it is incorporated into the growing DNA chain. nih.gov The efficiency of this incorporation, described by the kinetic parameters K_m (Michaelis constant, indicating affinity) and V_max (maximum velocity), varies between different polymerases.

Research has shown that several triphosphates of 5-substituted deoxyuridines, including the 5-ethyl analog, are substrates for both HeLa cell DNA polymerase β and the DNA polymerase from Herpes Simplex Virus type 2 (HSV-2). microbiologyresearch.org The HSV-2 DNA polymerase demonstrated a higher affinity for these analogs, including this compound, compared to the host cell's DNA polymerase β. microbiologyresearch.org Similarly, the 4'-thio analog, 4'-Thio-5-Ethyl-2'-deoxyuridine 5'-triphosphate (TEDUTP), has been shown to be a good substrate for several DNA polymerases, including human placental DNA polymerase α and viral reverse transcriptases. researchgate.net

Table 2: Substrate Utilization of this compound and Analogs by DNA Polymerases

| Enzyme | Substrate | Relative Incorporation/Affinity |

|---|---|---|

| Herpes Simplex Virus type 2 (HSV-2) DNA Polymerase | This compound | Higher affinity than host cell DNA polymerase β microbiologyresearch.org |

| HeLa Cell DNA Polymerase β | This compound | Lower affinity compared to viral polymerase microbiologyresearch.org |

| Human Placental DNA Polymerase α | 4'-Thio-5-Ethyl-2'-deoxyuridine 5'-triphosphate | Good substrate researchgate.net |

| Calf Thymus Terminal Deoxynucleotidyl Transferase | 4'-Thio-5-Ethyl-2'-deoxyuridine 5'-triphosphate | Good substrate researchgate.net |

| HIV Reverse Transcriptase | 4'-Thio-5-Ethyl-2'-deoxyuridine 5'-triphosphate | Good substrate researchgate.net |

This table provides a comparative overview of how effectively different DNA polymerases utilize this compound and its 4'-thio analog as substrates.

The therapeutic potential of 5-Ethyl-2'-deoxyuridine lies in its selectivity for viral processes over those of the host cell. nih.gov This selectivity is a two-step process. First, the initial phosphorylation of the parent nucleoside, 5-Ethyl-2'-deoxyuridine, is much more efficient in cells infected with Herpes Simplex Virus (HSV) due to the high activity of the virus-encoded thymidine kinase. nih.govnih.gov Mock-infected cells phosphorylate the compound to a much lesser extent. nih.gov

Second, the resulting this compound is a preferential substrate for the viral DNA polymerase compared to cellular DNA polymerases. nih.govmicrobiologyresearch.org Studies comparing the DNA polymerase from HSV-2-infected HeLa cells with the DNA polymerase β from uninfected cells found that at a concentration of 50 µM, analogs like this compound were incorporated into DNA more readily by the viral enzyme. microbiologyresearch.org This preferential incorporation into viral DNA leads to the inhibition of viral DNA synthesis and a subsequent reduction in virus yield. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-Ethyl-2'-deoxyuridine Analogs

Understanding how molecular structure affects biological activity is key to designing more effective therapeutic agents. SAR studies on 5-Ethyl-2'-deoxyuridine and its analogs provide critical insights into the features necessary for potent and selective enzyme interaction.

The substituent at the 5-position of the pyrimidine (B1678525) ring plays a critical role in the molecule's antiviral activity. Systematic studies on 5-substituted 2'-deoxyuridine (B118206) analogs have shown that the nature of this substituent significantly influences interactions with target enzymes. nih.govnih.gov For instance, the synthesis and evaluation of carbocyclic analogs of 5-ethyl- and 5-ethynyl-2'-deoxyuridine (B1671113) have been explored to understand their antiviral profiles. nih.gov

The size and hydrophobicity of the 5-substituent are determining factors. While the ethyl group in 5-Ethyl-2'-deoxyuridine confers potent anti-herpetic activity, other modifications can alter this profile. For example, the carbocyclic analog of 5-ethyl-2'-deoxyuridine shows activity against HSV-1 and HSV-2, whereas the carbocyclic version of 5-ethynyl-2'-deoxyuridine has only modest activity. nih.gov This highlights the sensitivity of the enzyme's active site to the specific chemical nature of the substituent at the 5-position.

The three-dimensional shape, or conformation, of a nucleotide analog is crucial for its ability to bind to the active site of a polymerase. The relationship between the conformation of 5-Ethyl-2'-deoxyuridine and its antiherpetic activity has been a subject of study. elsevierpure.com The flexibility of the deoxyribose sugar ring and the orientation of the base relative to the sugar (the glycosidic torsion angle) are key conformational parameters. These features dictate how well the analog mimics the natural substrate, thymidine triphosphate, and how effectively it can be recognized and processed by the enzyme.

Spectroscopic and Biophysical Characterization of Interactions

Nuclear Magnetic Resonance (NMR) Studies of Enzyme-Substrate Analogue Dynamics

Detailed Nuclear Magnetic Resonance (NMR) studies specifically investigating the enzyme-substrate analogue dynamics of this compound are not extensively available in the current body of scientific literature. However, the utility of NMR in elucidating the structural dynamics of enzymes in complex with substrate analogues is well-established. For instance, studies on human deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) have utilized multidimensional NMR to investigate its dynamics in the apo form and when bound to a non-hydrolyzable substrate analogue, 2'-deoxyuridine 5'-α,β-imido-triphosphate (dUpNHpp). nih.govchemrxiv.org These studies reveal slow dynamics in the milli- to microsecond range for the apo enzyme, which are further slowed upon binding of the substrate analogue, suggesting that the analogue traps the enzyme in a specific conformational state. nih.govchemrxiv.org Such approaches provide insights into conformational changes and heterogeneity that are crucial for the catalytic cycle, including binding, catalysis, and product release. nih.gov While not directly involving this compound, these findings highlight the potential of NMR spectroscopy to characterize the intricate details of enzyme-nucleotide interactions.

Computational Modeling and Molecular Dynamics Simulations

Ligand Docking and Binding Energy Predictions for Enzyme Active Sites

There is a notable absence of specific ligand docking and binding energy prediction studies for this compound within the published literature. Computational approaches are, however, routinely used to understand the binding mechanisms of other nucleotide analogues. Molecular docking studies, for instance, can predict the binding conformations and interactions of a ligand within an enzyme's active site, providing insights into substrate specificity and the catalytic mechanism. nih.gov These predictions are often coupled with calculations of binding free energy to estimate the affinity of the ligand for the enzyme. nih.gov Such computational analyses have been instrumental in the design of novel enzyme inhibitors. youtube.com

Simulating Dynamic Behavior of Enzyme-Substrate Analog Complexes

Direct molecular dynamics (MD) simulations of enzyme complexes with this compound have not been reported. MD simulations are a powerful tool for studying the dynamic behavior of biomolecular systems at an atomic level of detail. youtube.com These simulations can reveal conformational changes in both the enzyme and the substrate analogue upon binding, providing a deeper understanding of the interaction dynamics that are often not captured by static experimental structures. nih.govyoutube.com For example, MD simulations can be used to assess the structural stability of enzyme-ligand complexes by calculating root-mean-square deviation (RMSD) over time. nih.gov The insights gained from such simulations are valuable for rational drug design and for interpreting experimental data.

Methodological Applications of 5 Ethyl 2 Deoxyuridine Triphosphate in Molecular and Cell Biology Research

Advanced DNA Labeling and Detection Techniques

The introduction of 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine (B127349), has revolutionized the study of DNA synthesis and cell proliferation. wikipedia.org Once administered to cells, EdU is phosphorylated to 5-Ethynyl-2'-deoxyuridine triphosphate (EdUTP) and is incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle. jenabioscience.comjenabioscience.com The true innovation of this compound lies in its detection method, which is based on a highly specific and efficient chemical reaction rather than antibody-based detection.

EdU serves as a modern replacement for the traditional thymidine analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), in assays designed to measure de novo DNA synthesis. jenabioscience.comjenabioscience.com The primary advantage of EdU-based assays is the elimination of the harsh DNA denaturation step required for BrdU detection. thermofisher.comnih.gov BrdU assays necessitate treatments with acid or heat to expose the incorporated brominated base for detection by a specific antibody. nih.gov These conditions can damage the structural integrity of the specimen and compromise the antigenicity of other cellular proteins, limiting multiplexing capabilities. nih.govnih.gov

In contrast, the detection of incorporated EdU utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which is rapid, highly specific, and performed under mild conditions. thermofisher.comnih.gov This gentle detection method preserves cellular morphology and epitopes, allowing for more reliable and reproducible results. lumiprobe.com It also facilitates the simultaneous detection of other cellular markers, making it highly compatible with techniques like flow cytometry and high-content screening. thermofisher.com

Table 1: Comparison of EdU and BrdU Labeling Techniques

| Feature | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |

|---|---|---|

| Principle of Incorporation | Thymidine analog incorporated during DNA synthesis. jenabioscience.com | Thymidine analog incorporated during DNA synthesis. lumiprobe.com |

| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide (B81097). thermofisher.comnih.gov | Immunohistochemistry using an anti-BrdU antibody. lumiprobe.com |

| DNA Denaturation | Not required; detection reagent is small and can access DNA directly. thermofisher.comnih.gov | Required (acid, heat, or DNase) to expose the BrdU epitope. thermofisher.com |

| Protocol Time | Fast and simple. lumiprobe.com | Tedious and lengthy. lumiprobe.com |

| Multiplexing | Easily compatible with antibody-based detection of other targets. thermofisher.com | Difficult due to harsh denaturation steps that can destroy other epitopes. nih.gov |

| Sensitivity | High sensitivity. nih.gov | Generally less sensitive than EdU methods. |

EdU labeling is a powerful tool for pulse-chase experiments aimed at tracking the progeny of dividing cells, a process known as fate mapping. researchgate.net By administering a pulse of EdU, researchers can label a population of cells that are actively synthesizing DNA at a specific time point. These labeled cells can then be "chased" over time to determine their migration, differentiation, and ultimate fate within a tissue or organism. researchgate.net

This technique has been successfully applied across various experimental models. For instance, it has been used to label and trace newly generated neurons in the adult nervous system to study neurogenesis in response to stimuli like exercise. nih.gov Similarly, EdU has been employed to birth-label neurons in Drosophila larvae, allowing for the characterization of neural progenitor proliferation and the subsequent identification of their progeny. researchgate.net The method's compatibility with immunohistochemistry is a significant asset, enabling the co-labeling of EdU-positive cells with specific markers to identify the phenotype of the newly generated cells. nih.gov

The detection of EdU is based on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. jenabioscience.comjenabioscience.com After EdU is incorporated into DNA, its terminal alkyne group is exposed and available for reaction. nih.gov The detection cocktail contains a small azide molecule tagged with a reporter, such as a fluorescent dye or biotin (B1667282). jenabioscience.com In the presence of a copper(I) catalyst, the azide and alkyne undergo a cycloaddition reaction to form a stable covalent triazole ring, effectively "clicking" the reporter molecule onto the newly synthesized DNA strand. thermofisher.comnih.gov

The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent like sodium ascorbate. lumiprobe.com The small size of the fluorescent azide allows it to readily diffuse into the nucleus and access the DNA without the need for denaturation. nih.govlumiprobe.com This has led to the development of a wide array of fluorescent azides, enabling multicolor detection and compatibility with various imaging platforms. jenabioscience.comlumiprobe.com This versatile chemistry allows for the introduction of biotin for purification tasks or fluorescent dyes for microscopic imaging. jenabioscience.comjenabioscience.com

Table 2: Key Components of the EdU Click Chemistry Reaction

| Component | Function |

|---|---|

| Incorporated EdU | Provides the alkyne functional group within the newly synthesized DNA. thermofisher.com |

| Fluorescent or Biotin Azide | The detection reagent that covalently links to the alkyne group of EdU. jenabioscience.comjenabioscience.com |

| Copper(II) Sulfate (CuSO₄) | Source of the copper catalyst. lumiprobe.com |

| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Copper(II) to the active Copper(I) catalytic state. lumiprobe.com |

| Buffer | Maintains optimal pH for the reaction. lumiprobe.com |

Mechanistic Investigations of DNA Replication and Repair

While initially valued as a passive biomarker for DNA synthesis, subsequent research has revealed that incorporated EdU is not biologically inert. The cell recognizes EdU within the DNA strand as a form of damage, triggering complex cellular responses that provide unique opportunities to study DNA repair and damage signaling pathways.

A significant finding is that EdU, once incorporated into the genome, is recognized and processed as a DNA lesion by the nucleotide excision repair (NER) pathway. nih.govnih.gov NER is the primary cellular mechanism for removing bulky DNA adducts, such as those caused by UV radiation or certain chemical carcinogens. nih.govnih.gov Surprisingly, studies have shown that of several thymidine analogs tested, only EdU acts as a substrate for NER. nih.govnih.gov

This discovery was confirmed using cells deficient in key NER proteins (such as XPA, XPC, and CSB), which failed to excise EdU from their DNA. nih.gov Furthermore, using a technique called excision repair sequencing (XR-seq), researchers mapped EdU excision sites across the human genome at single-nucleotide resolution. nih.gov The results showed that EdU was excised throughout the genome and was subject to transcription-coupled repair, a sub-pathway of NER that preferentially repairs lesions on the transcribed strand of active genes. nih.govnih.gov This unexpected role of EdU as an NER substrate provides a novel tool for investigating the mechanisms of nucleotide excision repair in living cells.

The cellular recognition of incorporated EdU as damage triggers DNA damage signaling (DDS) cascades. nih.gov Studies have shown that cells with EdU-containing DNA exhibit activation of key sensor proteins, including the phosphorylation of ATM (Ataxia-Telangiectasia Mutated), histone H2AX (forming γH2AX foci, a marker of DNA double-strand breaks), and the tumor suppressor p53. nih.gov This signaling cascade can lead to perturbations in cell cycle progression, particularly a delay in traversing the S phase and an accumulation of cells in the G2 phase, consistent with the activation of cell cycle checkpoints. nih.gov

The presence of EdU in the template strand can stall DNA replication forks, which may lead to the formation of DNA double-strand breaks. nih.govmdpi.com The cellular response to this damage involves homologous recombination repair, as evidenced by the formation of Rad51 foci. mdpi.com The process where the cell's NER machinery excises EdU, only for it to be potentially re-incorporated during the subsequent repair synthesis, can create a "futile cycle" of damage and repair. nih.gov This cycle of repeated excision and re-incorporation is thought to contribute to the observed cytotoxicity and induction of apoptosis in proliferating cells, a mechanism that distinguishes EdU from other thymidine analogs like BrdU. nih.govnih.gov

Table 3: Cellular Responses to Incorporated 5-Ethynyl-2'-deoxyuridine (EdU)

| Cellular Process | Key Proteins/Markers Involved | Consequence |

|---|---|---|

| Damage Recognition | Nucleotide Excision Repair (NER) pathway proteins (XPA, XPC). nih.gov | EdU is excised from the DNA strand as a lesion. nih.govnih.gov |

| DNA Damage Signaling (DDS) | Phosphorylated ATM, H2AX (γH2AX), p53, Chk2. nih.gov | Activation of cell cycle checkpoints, cell cycle arrest. nih.gov |

| DNA Repair | Rad51, Homologous Recombination proteins. mdpi.com | Repair of DNA strand breaks induced by EdU. mdpi.com |

| Cell Fate | Apoptosis-related proteins. | Cell death, particularly in cells with high levels of incorporation. nih.gov |

Engineering Modified Nucleic Acids for Research Tools

The triphosphate form of 5-ethyl-2'-deoxyuridine serves as a critical building block for the enzymatic synthesis of nucleic acids with tailored properties. By introducing an ethyl group at the C5 position of the pyrimidine (B1678525) ring, researchers can bestow novel functionalities upon DNA and RNA, expanding their utility as research tools. This modification, while seemingly minor, can significantly influence the physicochemical properties of the resulting nucleic acid, such as hydrophobicity, without disrupting the Watson-Crick base-pairing essential for enzymatic polymerization.

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful combinatorial chemistry technique used to isolate single-stranded DNA or RNA molecules (aptamers) that bind to specific targets, or catalytic nucleic acids (DNAzymes and ribozymes), from a vast, random library. The chemical diversity of standard nucleic acid libraries, composed of only four canonical bases, can be a limiting factor in developing aptamers and DNAzymes for a broad range of targets or catalytic functions.

The incorporation of modified nucleotides like 5-ethyl-2'-deoxyuridine triphosphate (5-Et-dUTP) into the SELEX process is a key strategy to overcome this limitation. By replacing natural thymidine triphosphate (dTTP) with 5-Et-dUTP during the library amplification steps, a library of modified DNA is generated. The ethyl groups appended to the uracil (B121893) bases act as novel functional moieties that can participate in interactions not possible with standard nucleotides.

Research has shown that dUTP derivatives modified at the C5 position with various alkyl groups can be successfully incorporated into DNA strands using polymerases like Taq DNA polymerase. nih.gov This incorporation is efficient enough to support the multiple rounds of amplification required in a SELEX experiment. nih.govnih.gov The introduction of hydrophobic alkyl chains, such as the ethyl group, can enhance the binding affinity of the resulting aptamers to protein targets through favorable hydrophobic interactions with nonpolar amino acid residues on the protein surface. nih.gov This strategy significantly expands the "functional footprint" of the nucleic acid, increasing the probability of isolating high-affinity aptamers for challenging targets. nih.govnih.gov

The enzymatic synthesis of nucleic acids is a cornerstone of molecular biology, enabling the production of DNA and RNA for a wide array of applications. The use of modified nucleoside triphosphates, such as 5-Et-dUTP, allows for the site-specific or global incorporation of modifications to study nucleic acid structure, function, and interactions.

Modified DNA Synthesis: The primary method for generating modified DNA is through polymerase-catalyzed reactions, such as primer extension and the polymerase chain reaction (PCR). drugbank.com Various DNA polymerases have been shown to accept C5-modified dUTP derivatives as substrates. For instance, thermostable polymerases like Vent (exo-) DNA polymerase have demonstrated high efficiency in incorporating dUTPs with functional groups at the 5-position, even in templates requiring multiple sequential incorporations. nih.govnih.gov Other enzymes, including Taq polymerase, have also been used to synthesize DNA containing C5-alkyl-modified uracil bases. nih.gov The ability of these polymerases to utilize 5-Et-dUTP enables the production of DNA fragments where every thymine (B56734) is replaced by 5-ethyluracil (B24673). This fully substituted DNA can then be used in structural studies (e.g., X-ray crystallography or NMR) to understand how the ethyl group affects DNA conformation, or in functional assays to probe DNA-protein interactions.

Modified RNA Synthesis: While less common than for DNA, modified RNA can also be synthesized enzymatically. This is typically achieved through in vitro transcription using an RNA polymerase, most commonly T7 RNA polymerase. mdpi.com The process requires a DNA template containing a T7 promoter. During transcription, the RNA polymerase incorporates nucleotides complementary to the template. By substituting UTP with a modified analog in the reaction mixture, a modified RNA transcript can be produced. Studies on T7 RNA polymerase have shown it can accommodate a range of 5-substituted pyrimidine triphosphates, particularly those with smaller modifications, making them good substrates for RNA synthesis. mdpi.com The successful incorporation of 2'-deoxynucleoside-5'-O-(1-thiotriphosphates) by T7 RNA polymerase further suggests a degree of flexibility in the enzyme's active site that can accommodate modified substrates. nih.gov This allows for the synthesis of RNA containing 5-ethyluracil for studies on RNA folding, stability, and catalytic activity.

| Enzyme | Nucleic Acid Synthesized | Application | Key Finding |

| Vent (exo-) DNA Polymerase | DNA | PCR, SELEX | Efficiently incorporates various C5-modified dUTPs. nih.govnih.gov |

| Taq DNA Polymerase | DNA | Primer Extension, PCR, SELEX | Can incorporate dUTPs with C5-alkyl chains, enabling synthesis of highly modified DNA suitable for aptamer selection. nih.gov |

| T7 RNA Polymerase | RNA | In Vitro Transcription | Can utilize 5-substituted pyrimidine NTPs with smaller modifications to produce modified RNA transcripts. mdpi.com |

Research on Mechanisms of Resistance in Viral Systems

5-Ethyl-2'-deoxyuridine (Edoxudine, or EDU), the nucleoside precursor of 5-Et-dUTP, exhibits antiviral activity, particularly against Herpes Simplex Virus (HSV). nih.govnih.gov Its mechanism of action relies on intracellular phosphorylation to the active triphosphate form, 5-Et-dUTP. This process is initiated by a virus-encoded enzyme, thymidine kinase (TK). nih.govdrugbank.com Once formed, 5-Et-dUTP acts as a competitive inhibitor of the viral DNA polymerase, becoming incorporated into the growing viral DNA chain and disrupting replication. nih.govdrugbank.com The development of viral resistance to such nucleoside analogs is a significant area of clinical and molecular research.

The selective pressure exerted by antiviral drugs can lead to the emergence of resistant viral strains. Drug-resistant variants of HSV against 5-ethyl-2'-deoxyuridine have been readily generated and characterized in cell culture models. nih.gov By repeatedly passaging the virus in the presence of increasing concentrations of the drug, researchers can select for and isolate viral populations that are no longer susceptible to its inhibitory effects. Plaque reduction assays in cell lines like Vero cells are commonly used to quantify the level of resistance by determining the effective dose required to inhibit viral replication. nih.gov Studies have confirmed that HSV-1 and HSV-2 strains resistant to 5-ethyl-2'-deoxyuridine can be produced in the laboratory, providing essential tools for studying the molecular underpinnings of resistance. nih.gov

| Antiviral Drug | Mechanism of Action | Cross-Resistance with 5-Et-dU | Reason |

| Acyclovir | Requires phosphorylation by viral TK | Yes | Both drugs are pro-drugs activated by the same viral enzyme (Thymidine Kinase). nih.gov |

| 2'-fluoro-5-iodoaracytosine | Requires phosphorylation by viral TK | Yes | Activated by the same viral enzyme pathway. nih.gov |

| Phosphonoformate | Direct inhibitor of viral DNA polymerase | No | Bypasses the need for thymidine kinase activation. nih.gov |

| Vidarabine | Nucleoside analog | No | Susceptibility is retained, suggesting a different activation or interaction pathway. nih.gov |

The molecular basis for resistance to 5-ethyl-2'-deoxyuridine and cross-resistance to other TK-dependent nucleoside analogs is primarily rooted in genetic mutations within the virus. researchgate.net The vast majority of resistance cases are associated with mutations in the viral gene that codes for thymidine kinase (UL23 in HSV). researchgate.netresearchgate.net These mutations can lead to resistance through several mechanisms:

Loss of TK Activity: Frameshift or nonsense mutations can lead to the production of a truncated, non-functional TK enzyme. Without this enzyme, the pro-drug 5-ethyl-2'-deoxyuridine cannot be phosphorylated to its active triphosphate form, rendering it ineffective. researchgate.netresearchgate.net

Altered Substrate Specificity: Missense mutations can cause single amino acid changes in the TK enzyme's active site or other critical regions. nih.gov These changes can alter the enzyme's conformation, reducing its ability to bind and phosphorylate 5-ethyl-2'-deoxyuridine and other nucleoside analogs while preserving its ability to phosphorylate the natural substrate, thymidine. This allows the virus to replicate but makes it resistant to the drug. researchgate.netnih.gov

While less common, mutations can also occur in the viral DNA polymerase gene. Such mutations may alter the polymerase's ability to recognize and incorporate the modified 5-Et-dUTP into the viral DNA, thus conferring resistance even if the drug is successfully activated. researchgate.net Identifying these specific mutations through gene sequencing is crucial for understanding resistance pathways and for the development of new antiviral strategies. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 5 Ethyl 2 Deoxyuridine Triphosphate

Elucidating the Comprehensive Intracellular Fate and Metabolic Interplay of the Compound

Once introduced to a biological system, the journey of 5-Ethyl-2'-deoxyuridine triphosphate (5-Et-dUTP) or its precursor nucleoside, 5-ethyl-2'-deoxyuridine (EUdR), is complex and involves a cascade of enzymatic interactions. Future research must meticulously map this intracellular pathway to predict its biological impact.

The initial and rate-limiting step for the nucleoside is its sequential phosphorylation. This process is critical as nucleoside analogs must be converted to their triphosphate form to be active. Studies on the parent nucleoside, EUdR, have shown it is phosphorylated to its corresponding nucleotides. nih.gov However, the specific kinases involved and their efficiencies are not fully characterized. A key research avenue is to identify which cellular nucleoside kinases (e.g., Thymidine (B127349) Kinase 1 and 2) are responsible for the initial monophosphorylation and to quantify the kinetics of this reaction. Subsequent phosphorylations to the di- and triphosphate forms by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs) also require detailed investigation. For some nucleoside analogs, these phosphorylation steps can be inefficient, limiting the intracellular concentration of the active triphosphate form. mdpi.com

Conversely, catabolic pathways that degrade the compound must be explored. Studies have indicated that EUdR can be rapidly catabolized by pyrimidine (B1678525) nucleoside phosphorylases, breaking it down into 5-ethyluracil (B24673). nih.gov This degradation competes with the activating phosphorylation pathway and can reduce the compound's efficacy. Future studies should focus on quantifying the rate of this catabolism in different cell types and identifying the specific enzymes involved.

Furthermore, the stability of 5-Et-dUTP itself within the cell is a critical unknown. The intracellular environment contains phosphatases that can dephosphorylate the active triphosphate back to its inactive forms. Additionally, the enzyme deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase), which normally prevents uracil (B121893) incorporation into DNA, could potentially recognize and hydrolyze 5-Et-dUTP, thereby regulating its availability. A thorough investigation into the interplay between activating kinases, degrading enzymes, and intracellular phosphatases will provide a complete picture of the compound's metabolic fate.

In-depth Characterization of Enzyme-Substrate Analog Specificity and Fidelity in Diverse Biological Contexts

The primary known mechanism of 5-Et-dUTP is its function as a substrate for DNA polymerases, allowing its incorporation into newly synthesized DNA. However, the efficiency and accuracy of this process by different types of polymerases are critical determinants of its utility and potential toxicity.

Future research must undertake a systematic evaluation of 5-Et-dUTP as a substrate for a wide array of DNA polymerases, including those from prokaryotic, eukaryotic, and viral origins. While studies on similar compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) and 5-ethynyl-dUTP (EdUTP) have shown they can be incorporated by various polymerases, the specific kinetics for 5-Et-dUTP are unknown. jenabioscience.comnih.govnih.gov Detailed enzymatic assays are required to determine the kinetic parameters (K_m and k_cat) for its incorporation by key polymerases, such as human DNA polymerases α, δ, and ε, as well as viral polymerases.

Beyond efficiency, the fidelity of incorporation is a crucial parameter. It is essential to quantify the mispairing potential of 5-Et-dUTP. For example, studies with 5-formyl-2'-deoxyuridine (B1195723) 5'-triphosphate have shown it can mispair with guanine. nih.gov Future experiments should investigate whether 5-Et-dUTP is exclusively paired with adenine (B156593) or if it can form stable mispairs with other bases, which could lead to mutations. The rate of such misincorporation must be quantified.

Furthermore, the context of the DNA template sequence can influence the incorporation of nucleotide analogs. nih.gov Research should explore whether the efficiency of 5-Et-dUTP incorporation is affected by the surrounding DNA sequence. Finally, once incorporated, the presence of the 5-ethyl group in the major groove of the DNA may affect subsequent enzymatic processes. It is important to investigate whether DNA containing this modification can be efficiently used as a template for further replication or transcription and how it is recognized by DNA repair enzymes.

Interactive Table: Potential Research Questions for Enzyme-Substrate Characterization

| Research Question | Experimental Approach | Key Parameter(s) to Measure |

| Which DNA polymerases utilize 5-Et-dUTP? | In vitro primer extension assays with various purified DNA polymerases (human, viral, bacterial). | Product formation, incorporation efficiency. |

| What is the kinetic efficiency of incorporation? | Steady-state and pre-steady-state kinetic analysis. | K_m, k_cat, V_max. |

| How faithfully is 5-Et-dUTP incorporated? | In vitro fidelity assays using specific DNA templates with competing natural dNTPs. | Misincorporation frequency, error rate. |

| Does sequence context affect incorporation? | Primer extension assays using a library of templates with varying sequences flanking the target site. | Relative incorporation efficiency at different sequence contexts. |

| How does incorporated 5-Et-dU affect subsequent DNA synthesis? | Using a template strand containing 5-Et-dU to assess the efficiency of subsequent replication by a DNA polymerase. | Polymerase stalling, replication speed. |

Development of Advanced Synthetic Methodologies for Novel this compound Analogs with Tailored Research Applications

The utility of 5-Et-dUTP can be significantly expanded through the development of novel synthetic routes and the creation of a new generation of functionalized analogs. Future research in synthetic chemistry should focus on two main areas: optimizing the production of 5-Et-dUTP and designing derivatives with tailored functionalities.